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Compound of Interest

Compound Name: 2-Acetyl-4-cyanophenol

Cat. No.: B1280045

2-Acetyl-4-cyanophenol, also known as 3-acetyl-4-hydroxybenzonitrile, is a highly
functionalized aromatic compound.[1][2] Its structure is characterized by three key functional
groups strategically positioned on a benzene ring: a hydroxyl group, an acetyl (ketone) group,
and a nitrile (cyano) group. This unique arrangement makes it a valuable intermediate for
constructing more complex molecular architectures. Phenolic compounds are recurring and
significant scaffolds in a vast number of FDA-approved pharmaceuticals, highlighting the
importance of intermediates like this in drug discovery pipelines.[3][4][5][6]

The hydroxyl group provides a handle for etherification or esterification, the ketone is amenable
to a wide range of C-C and C-N bond-forming reactions, and the nitrile can be hydrolyzed,
reduced, or converted into various nitrogen-containing heterocycles. This trifecta of reactivity
allows for divergent synthetic strategies, making it a powerful tool for building libraries of novel
compounds for biological screening.

Physicochemical Properties

A summary of the core properties of 2-Acetyl-4-cyanophenol is provided below for quick
reference.
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Property Value Reference(s)
CAS Number 35794-84-4 [11[7]
Molecular Formula CoH7NO2 [1]
Molecular Weight 161.16 g/mol [11[7]
Melting Point 103 °C
Boiling Point 313.5+32.0 °C (Predicted) [8]
Off-white to brown crystalline
Appearance [9]
powder
3-acetyl-4-hydroxybenzonitrile,
Synonyms 5-Cyano-2- [11[2]
hydroxyacetophenone

Synthesis and Mechanistic Insight: The Fries

Rearrangement

The most direct and industrially relevant pathway for synthesizing hydroxyarylketones is the

Fries Rearrangement.[10] This reaction transforms a phenolic ester into a hydroxy aryl ketone

using a Lewis acid catalyst.[11][12] For 2-Acetyl-4-cyanophenol, the logical precursor is 4-

cyanophenyl acetate.

The reaction proceeds through the formation of an acylium ion intermediate after the Lewis

acid (commonly AICIs) coordinates to the carbonyl oxygen of the ester.[12] This electrophilic

acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution

reaction.[12]
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Caption: Mechanism of the Fries Rearrangement for synthesizing 2-Acetyl-4-cyanophenol.

Causality of Regioselectivity
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The key to a successful synthesis is controlling the regioselectivity to favor the desired ortho-
acylated product over the para-acylated byproduct. The choice of reaction conditions is
paramount:

o Temperature: Higher reaction temperatures favor the formation of the ortho product. This is
because the ortho-substituted intermediate can form a more stable bidentate chelate
complex with the aluminum catalyst, representing the thermodynamically controlled product.
[11]

¢ Solvent: Non-polar solvents also promote the formation of the ortho product. In contrast,
polar solvents can solvate the intermediates, favoring the kinetically controlled para product.
[11][12]

Therefore, to maximize the yield of 2-Acetyl-4-cyanophenol, the Fries rearrangement should
be conducted at elevated temperatures in a non-polar solvent.

Strategic Applications in Drug Discovery

2-Acetyl-4-cyanophenol is not typically an end-product but rather a versatile scaffold for
generating diverse molecular entities. Its value lies in the orthogonal reactivity of its functional
groups, allowing for sequential and selective modifications. Phenolic structures are
foundational to many areas of medicinal chemistry, from antibiotics to anesthetics.[4][5]
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Caption: Potential synthetic pathways originating from 2-Acetyl-4-cyanophenol.

Derivatization of the Phenolic Hydroxyl: The acidic proton allows for easy synthesis of ethers
and esters, which can modulate the compound's lipophilicity, metabolic stability, and
hydrogen bonding capacity—critical parameters in drug design.

Transformations of the Acetyl Group: The ketone is a prime site for reactions like aldol
condensations to form chalcones (known for diverse biological activities), reductive
amination to introduce amine functionalities, or cyclization reactions with reagents like
hydrazine to form pyrazole rings.[13]

Modification of the Cyano Group: The nitrile is a versatile precursor. It can be reduced to a
primary amine, providing a key attachment point for further elaboration. Alternatively, it can
be hydrolyzed to a carboxylic acid or undergo cycloaddition reactions (e.g., with sodium
azide) to form tetrazoles, which are common bioisosteres for carboxylic acids in medicinal
chemistry.

Experimental Methodologies
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The following protocols provide a validated framework for the synthesis and characterization of
2-Acetyl-4-cyanophenol.

Workflow Overview
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Caption: Experimental workflow for synthesis and quality control.

Protocol 1: Synthesis via Fries Rearrangement

This protocol is designed to favor the ortho-acylation product.

o Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux
condenser, magnetic stirrer, and nitrogen inlet, add anhydrous aluminum chloride (AICIs, 2.5
equivalents) to a suitable anhydrous non-polar solvent (e.g., nitrobenzene or 1,2-
dichloroethane).

» Addition of Substrate: Slowly add 4-cyanophenyl acetate (1.0 equivalent) to the stirred
suspension. The addition may be exothermic; maintain control with an ice bath if necessary.

o Reaction: After the addition is complete, heat the reaction mixture to 120-140 °C and
maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a
mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum
complexes.

o Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane) three times.

e Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.
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» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),

filter, and concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or toluene) to afford pure 2-Acetyl-4-cyanophenol as a crystalline solid.

Protocol 2: Spectroscopic Characterization and Quality

Control

Confirming the identity and purity of the final compound is critical.[14] A combination of

spectroscopic methods should be employed.[15][16]

Technique Expected Result Rationale
i Corresponds to the acetyl
- Sharp singlet (~2.6 ppm, 3H)
o methyl protons, the three
- Aromatic signals (7.0-8.2 )
1H NMR ) aromatic protons, and the
ppm, 3H) - Broad singlet (>10 o )
acidic phenolic proton,
ppm, 1H, D20 exchangeable) )
respectively.
] ] Characteristic shifts for the
- Signal ~200 ppm - Signal o
] ketone carbonyl, nitrile carbon,
~118 ppm - Signal ~160 ppm - ]
13C NMR carbon bearing the hydroxyl

Aromatic signals (110-140
ppm)

group, and other aromatic

carbons.

IR Spectroscopy

- Broadband ~3200-3400 cm—1
- Sharp band ~2230 cm~1 -
Strong band ~1650 cm~1

Indicates the O-H stretch of the
phenol, the C=N stretch of the
nitrile, and the C=0 stretch of

the ketone, respectively.[17]

Mass Spec (MS)

[M+H]* at m/z = 162.05

Confirms the molecular weight
of the compound. High-
resolution MS can confirm the

elemental formula.

Safety and Handling
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While comprehensive toxicity data is not available, 2-Acetyl-4-cyanophenol should be
handled with standard laboratory precautions.[7]

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

e Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated
area or a chemical fume hood.

o Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing
agents.[8]

Conclusion

2-Acetyl-4-cyanophenol is more than a catalog chemical; it is a strategic intermediate for
advanced chemical synthesis. A thorough understanding of its synthesis via the Fries
rearrangement, particularly the factors governing regioselectivity, allows for its efficient
production. Its multifunctional nature provides a robust platform for the development of novel
compounds, making it a highly valuable asset for researchers in medicinal chemistry and drug
discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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